N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide
Description
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide is a benzamide derivative characterized by a 2-methylpropyl backbone substituted with a hydroxyl group, a 4-methoxyphenyl moiety, and a 2-(methylthio)benzamide group. This compound combines lipophilic (methylthio, methoxyphenyl) and hydrophilic (hydroxyl) functionalities, which may influence its solubility, bioavailability, and biological activity.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-19(22,12-14-8-10-15(23-2)11-9-14)13-20-18(21)16-6-4-5-7-17(16)24-3/h4-11,22H,12-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUVCFOAEZGJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC=C2SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 2-methylpropan-1-ol, and 2-mercaptobenzoic acid.
Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with 2-methylpropan-1-ol under acidic conditions to form an intermediate alcohol.
Thioester Formation: The intermediate alcohol is then reacted with 2-mercaptobenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the thioester.
Amidation: Finally, the thioester undergoes amidation with ammonia or an amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminium hydride).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H20N2O2S
- Molecular Weight : Approximately 292.39 g/mol
The compound's structure allows it to engage in various chemical reactions, making it a candidate for multiple applications. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the methoxy group influences the electron density on the aromatic ring, affecting electrophilic substitution reactions. The methylthio group is also reactive, participating in oxidation and nucleophilic substitution reactions.
Medicinal Chemistry Applications
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide has shown potential in several medicinal applications:
- Antioxidant Activity : The presence of the hydroxy and methoxy groups enhances its ability to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study: Antioxidant Evaluation
A study evaluating the antioxidant properties of similar benzamide derivatives found that compounds with hydroxy and methoxy substitutions exhibited significant radical scavenging activity. This suggests that this compound may have comparable or enhanced effects .
Synthetic Applications
The unique chemical reactivity of this compound allows it to be used as an intermediate in organic synthesis:
- Building Block for Complex Molecules : Its functional groups make it an ideal precursor for synthesizing more complex pharmaceutical agents.
Table: Synthetic Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The methylthio group can be replaced by various nucleophiles to form new compounds. |
| Electrophilic Aromatic Substitution | The methoxy group can direct electrophiles to specific positions on the aromatic ring. |
Research into the biological activity of benzamide derivatives has revealed their potential as therapeutic agents:
- Inhibition of Enzymatic Activity : Some studies have indicated that benzamide derivatives can inhibit key enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.
Case Study: Enzyme Inhibition
In a study focusing on benzamide derivatives, compounds with similar structural features were shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis. This inhibition led to significant antitumor effects in vitro and in vivo models .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups could facilitate binding to active sites, while the benzamide core could provide stability and specificity.
Comparison with Similar Compounds
Structural Analogues with Methoxyphenyl Substitutions
- N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzamide (T-67): This compound () shares the 4-methoxyphenyl and benzamide core but lacks the methylthio group and 2-methylpropyl chain. The absence of these groups reduces steric hindrance and lipophilicity compared to the target compound.
- 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide (4e): Synthesized via a three-component reaction (), this analog replaces the methylthio group with a dicyanoimidazole ring. Melting Point: 262–265°C (higher than typical benzamides due to the rigid imidazole ring). Implications: The target compound’s methylthio group may lower its melting point compared to 4e, favoring solubility in organic solvents .
Methylthio-Substituted Benzamides
- N-{1-[[2-[5-(4-Chlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (17): This compound () features a methylthio group on a propyl chain, similar to the target compound. Biological Activity: Exhibits antimicrobial properties (tested against E. coli and S. aureus), suggesting the methylthio group may contribute to bioactivity. Spectral Data: IR C=O stretch at 1680 cm⁻¹ and NH stretch at 3280 cm⁻¹, comparable to expected peaks for the target compound .
Hydroxy- and Alkyl-Substituted Benzamides
- (2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate (15): From , this compound includes a 4-methoxyphenyl group and a hydroxypropyl backbone but differs in the acetate ester and lack of methylthio substitution. Reactivity: The acetate group increases hydrophobicity, whereas the target compound’s hydroxyl group may facilitate hydrogen bonding in biological systems .
Physicochemical and Spectral Comparisons
Table 1: Comparative Data for Selected Benzamide Derivatives
Key Observations:
- Methylthio Group Impact: The C-S stretch in methylthio derivatives (e.g., ~1250 cm⁻¹ in ) distinguishes them from analogs with electron-withdrawing groups (e.g., nitro or cyano in ).
- Thermal Stability : Compounds with rigid heterocycles (e.g., imidazole in 4e) exhibit higher melting points than flexible alkyl-chain derivatives.
Biological Activity
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide, also referred to as N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)nicotinamide, is a complex organic compound with notable biological activities attributed to its unique structural features. This article explores the compound's biological activity, including its antioxidant and anti-inflammatory properties, metabolic implications, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 346.4 g/mol. The structural components include:
- Hydroxy Group : Contributes to hydrogen bonding and potential nucleophilic reactivity.
- Methoxy Group : Influences electron density on the aromatic ring, affecting reactivity and biological interactions.
- Methylthio Group : May participate in oxidation and nucleophilic substitution reactions.
Antioxidant Properties
Preliminary studies suggest that this compound exhibits significant antioxidant activity. The presence of the methoxyphenyl group is known for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Nicotinamide derivatives are often associated with anti-inflammatory properties. The compound's structure suggests potential mechanisms for reducing inflammation through modulation of inflammatory pathways. Studies indicate that such compounds may inhibit pro-inflammatory cytokines and promote the resolution of inflammation, thereby offering therapeutic benefits in conditions characterized by chronic inflammation.
Metabolic Regulation
Research indicates that this compound may enhance cellular energy metabolism by interacting with nicotinamide adenine dinucleotide (NAD) pathways. This interaction could have implications for metabolic disorders, potentially aiding in the regulation of glucose metabolism and energy homeostasis .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antiproliferative Activity : In vitro studies have shown that related compounds exhibit selective antiproliferative activity against cancer cell lines, such as MCF-7 (breast cancer) and HCT 116 (colon cancer). For instance, derivatives with similar structural features demonstrated IC50 values ranging from 1.2 to 5.3 μM, indicating strong inhibitory effects on cell proliferation .
- Antioxidative Capacity : Comparative analyses of various derivatives revealed that those with hydroxyl and methoxy substituents exhibited significantly improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This suggests that the structural modifications in this compound may enhance its bioactivity .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions using reagents like EDC•HCl and HOBt in dichloromethane (CH₂Cl₂) under basic conditions (e.g., NEt₃). Temperature control (e.g., −50°C for intermediates) and solvent choice (e.g., MeOH for deprotection) are critical for minimizing side reactions. Monitoring via TLC and purification via column chromatography are essential .
- Key Variables : Reaction time (e.g., reflux vs. room temperature), stoichiometry of coupling agents, and solvent polarity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- NMR : Look for peaks corresponding to the hydroxy group (~1–5 ppm, broad), methoxyphenyl (δ ~3.8 ppm, singlet), and methylthio group (δ ~2.5 ppm, singlet). Aromatic protons in the benzamide ring appear at δ ~7–8 ppm .
- MS : Molecular ion [M+H]⁺ should match the molecular formula (C₁₉H₂₃NO₃S). Fragmentation patterns can confirm substituent positions .
Q. How does pH affect the stability or fluorescence properties of this benzamide derivative?
- Methodology : Conduct fluorescence intensity studies across pH 2.7–10.1 using buffered solutions. Adjust with 0.1 M HCl/NaOH. The hydroxy and thioether groups may exhibit pH-dependent tautomerism or ionization, altering spectral properties .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodology :
- Metabolic Stability Assays : Use liver microsomes to assess degradation pathways. Poor in vivo activity may stem from rapid metabolism of the hydroxy or methylthio groups .
- Structural Analog Comparison : Test derivatives with protected hydroxy groups (e.g., acetylated) to evaluate if metabolic instability explains discrepancies .
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what experimental validation is required?
- Methodology :
- Molecular Docking : Use software like AutoDock to model interactions with enzymes (e.g., kinases) or receptors. Prioritize hydrogen bonding with the hydroxy group and hydrophobic interactions with the methoxyphenyl moiety .
- Surface Plasmon Resonance (SPR) : Validate predicted KD values by measuring real-time binding kinetics .
Q. What optimization strategies improve the selectivity of this compound in targeting specific enzymes without off-target effects?
- Methodology :
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methylthio with sulfoxide or sulfone) to assess impact on potency and selectivity .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseScan) to identify off-target binding .
Data Contradiction Analysis
Q. Why might reported IC50 values vary across studies for the same biological target?
- Root Causes :
- Assay Conditions : Differences in buffer composition (e.g., DMSO concentration, ionic strength) or incubation time .
- Compound Purity : Impurities from incomplete purification (e.g., residual solvents) may artificially inflate/deflate activity .
- Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and validate purity via HPLC (>95%) before assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
